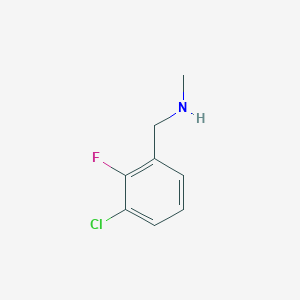

N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Description

BenchChem offers high-quality N-(3-Chloro-2-fluorobenzyl)-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Chloro-2-fluorobenzyl)-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-2-fluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXOGUOFLXCDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C(=CC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001256660 | |

| Record name | 3-Chloro-2-fluoro-N-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305711-90-3 | |

| Record name | 3-Chloro-2-fluoro-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305711-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoro-N-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(3-Chloro-2-fluorobenzyl)-N-methylamine" synthesis pathway

An In-Depth Technical Guide to the Synthesis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the viable synthetic pathways for N-(3-Chloro-2-fluorobenzyl)-N-methylamine, a substituted benzylamine derivative with potential applications in pharmaceutical and agrochemical research. The guide is intended for an audience of researchers, chemists, and professionals in drug development, offering a detailed analysis of synthetic strategies, mechanistic insights, and practical laboratory protocols.

Introduction and Strategic Overview

N-(3-Chloro-2-fluorobenzyl)-N-methylamine is a secondary amine featuring a halogenated benzyl group. The presence of both chloro and fluoro substituents on the aromatic ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it an interesting scaffold for the development of novel bioactive compounds.

The synthesis of this target molecule primarily involves the formation of a C-N bond between the 3-chloro-2-fluorobenzyl moiety and a methylamino group. Two principal and highly effective strategies are considered for this transformation:

-

Reductive Amination: A one-pot reaction involving the condensation of 3-chloro-2-fluorobenzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine.

-

Nucleophilic Substitution: A direct alkylation of methylamine using an activated 3-chloro-2-fluorobenzyl electrophile, such as 3-chloro-2-fluorobenzyl chloride.

This guide will dissect both pathways, evaluating the causality behind experimental choices, the inherent advantages and limitations of each method, and providing self-validating protocols for successful synthesis.

Pathway I: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in modern organic chemistry, valued for its high efficiency and control in avoiding the over-alkylation issues that can plague direct substitution methods.[1] The process occurs in two distinct but concurrent steps: the formation of an imine (or its protonated form, the iminium ion), followed by its immediate reduction by a hydride-based reducing agent.[2]

Mechanistic Principle & Rationale

The reaction is typically initiated by the nucleophilic attack of methylamine on the carbonyl carbon of 3-chloro-2-fluorobenzaldehyde. This is followed by dehydration to yield a Schiff base (imine). In the presence of a mild acid catalyst, the imine nitrogen is protonated to form an iminium ion, which is significantly more electrophilic and thus more susceptible to reduction.

A key aspect of this pathway's success lies in the choice of the reducing agent. The ideal reagent should selectively reduce the iminium ion without affecting the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are exemplary choices for this purpose due to their attenuated reactivity compared to stronger agents like sodium borohydride (NaBH₄).[1] More recent protocols have also demonstrated the efficacy of reagents like chlorodimethylsilane (Me₂SiHCl).[3][4]

Visualizing the Reductive Amination Pathway

Caption: Reductive amination of 3-chloro-2-fluorobenzaldehyde.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure designed for laboratory-scale synthesis.

Materials:

-

3-Chloro-2-fluorobenzaldehyde

-

Methylamine (e.g., 40% solution in water or 2.0 M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (glacial)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-chloro-2-fluorobenzaldehyde (1.0 eq).

-

Dissolve the aldehyde in an appropriate solvent such as DCM (approx. 0.1-0.2 M concentration).

-

Add methylamine solution (1.2-1.5 eq) dropwise to the stirred solution at room temperature.

-

Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture for 30-60 minutes.

-

In a single portion, add the reducing agent, sodium triacetoxyborohydride (1.5 eq). Note: If using NaBH₃CN, the reaction is often performed in methanol.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material via column chromatography on silica gel to obtain the pure N-(3-Chloro-2-fluorobenzyl)-N-methylamine.

Pathway II: Nucleophilic Substitution

This classical approach involves the direct alkylation of methylamine with a 3-chloro-2-fluorobenzyl halide. The benzyl halide serves as an excellent electrophile due to the stability of the potential benzylic carbocation intermediate, facilitating an Sₙ2-type reaction.

Mechanistic Principle & Rationale

The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the benzylic carbon of 3-chloro-2-fluorobenzyl chloride and displacing the chloride leaving group. The primary challenge of this method is controlling the extent of alkylation. The desired secondary amine product is itself a nucleophile and can react with another molecule of the benzyl chloride to form an undesired tertiary amine byproduct.

To mitigate this, the reaction is invariably performed using a large excess of methylamine.[5] According to Le Châtelier's principle, this high concentration of the amine starting material statistically favors the mono-alkylation reaction, suppressing the formation of the tertiary amine.

Visualizing the Nucleophilic Substitution Pathway

Caption: Nucleophilic substitution of 3-chloro-2-fluorobenzyl chloride.

Detailed Experimental Protocol: Nucleophilic Substitution

This protocol is adapted from a general procedure for the synthesis of N-methylbenzylamines from benzyl chlorides.[5]

Materials:

-

3-Chloro-2-fluorobenzyl chloride

-

Methylamine (e.g., 33% w/v solution in ethanol)

-

Ethanol

-

Ethyl Acetate

-

Deionized Water

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place 3-chloro-2-fluorobenzyl chloride (1.0 eq).

-

Add a significant excess of an ethanolic solution of methylamine (e.g., 10-20 eq).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and remove the ethanol and excess methylamine under reduced pressure.

-

Dilute the residue with deionized water. Wash the aqueous phase with ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Adjust the pH of the aqueous phase to ~8-9 by the portion-wise addition of solid potassium carbonate. This deprotonates the ammonium salt of the product.

-

Extract the now basic aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with deionized water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target product.

-

Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Comparative Analysis of Synthetic Pathways

The choice between these two robust pathways depends on starting material availability, desired scale, and purity requirements.

| Feature | Reductive Amination | Nucleophilic Substitution |

| Primary Starting Material | 3-Chloro-2-fluorobenzaldehyde | 3-Chloro-2-fluorobenzyl chloride |

| Key Reagents | Methylamine, Hydride Reductant | Methylamine (large excess) |

| Key Advantage | Excellent control, minimal over-alkylation | Procedurally simple, direct |

| Key Disadvantage | Requires synthesis/purchase of the aldehyde | Risk of over-alkylation, requires large excess of amine |

| Typical Yield | Generally high (>80%) | Moderate to high, dependent on excess amine |

| Workup Complexity | Involves quenching of reductant | Primarily acid-base extraction |

Purification and Quality Control Workflow

Regardless of the synthetic route, a standardized purification and validation process is essential to ensure the final product's integrity.

Caption: General workflow for purification and analysis.

Safety and Handling

All operations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Halogenated Aromatics: Substituted benzylamines and benzyl halides can be corrosive, irritants, and lachrymatory. The primary amine (3-Chloro-2-fluorobenzylamine) is known to cause severe skin burns and eye damage.[6]

-

Methylamine: A flammable and toxic substance. Handle solutions with care to avoid inhalation of vapors.

-

Hydride Reductants: Reagents like NaBH(OAc)₃ and NaBH₃CN can release flammable or toxic gases upon contact with acid or water. Quenching procedures should be performed cautiously.

Conclusion

Both reductive amination and nucleophilic substitution represent viable and effective strategies for the synthesis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine. For laboratory-scale synthesis where control and high purity are paramount, reductive amination is the superior methodology . It circumvents the problematic over-alkylation common in direct substitution and often provides a cleaner crude product, simplifying purification. The choice of a selective reducing agent like sodium triacetoxyborohydride is critical to this success. The nucleophilic substitution route remains a valuable alternative, especially if the corresponding benzyl chloride is more readily available than the aldehyde, provided a large excess of methylamine is used to ensure acceptable yields of the desired secondary amine.

References

- EvitaChem. (3-Chloro-2-fluorophenyl)methyl](2-methylbutan-2-yl)amine.

- ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.

- ChemicalBook. 3-CHLORO-N-METHYLBENZYLAMINE | 39191-07-6.

- PubChem. (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614.

- Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01).

- BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014-02-14).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 3. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-CHLORO-N-METHYLBENZYLAMINE | 39191-07-6 [chemicalbook.com]

- 6. (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization & Validation of N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Part 1: Executive Summary & Chemical Identity

N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS: 1305711-90-3) is a critical secondary amine intermediate, frequently utilized in the synthesis of psychotropic pharmacophores and kinase inhibitors. Its structural core—a di-halogenated benzyl moiety—presents unique spectroscopic challenges due to the spin-spin coupling induced by the fluorine atom (

This guide provides a standardized protocol for the structural validation of this compound, emphasizing the resolution of

Chemical Identity Table[1][2]

| Property | Specification |

| IUPAC Name | 1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine |

| CAS Number | 1305711-90-3 |

| Molecular Formula | |

| Molecular Weight | 173.61 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~105-110 °C (at 10 mmHg) [Predicted based on analogues] |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

Part 2: Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying specific side-product peaks (e.g., unreacted aldehyde or primary amine).

Common Synthetic Route: Reductive Amination

The most robust synthesis involves the reductive amination of 3-chloro-2-fluorobenzaldehyde with methylamine, typically using Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation.

Figure 1: Reductive amination pathway showing the potential over-alkylation impurity.[1]

Part 3: Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Analysis

Critical Technical Note: The

Protocol A:

H NMR (Proton)

-

Solvent:

(preferred for resolution) or -

Reference: TMS (0.00 ppm).

Reference Data Assignment (

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ar-H | 7.30 – 7.45 | Multiplet | 2H | Complex | Overlapping H-4/H-6 protons. |

| Ar-H | 7.05 – 7.15 | Triplet (app) | 1H | H-5 proton (pseudo-triplet). | |

| Benzylic | 3.85 | Singlet (br) | 2H | ||

| N-Methyl | 2.46 | Singlet | 3H | - | |

| Amine NH | 1.80 – 2.20 | Broad Singlet | 1H | - | Exchangeable proton (varies with concentration). |

Interpretation Insight:

The benzylic methylene protons at

Protocol B:

C NMR (Carbon)

-

Decoupling: Proton-decoupled.

-

Feature: Large C-F coupling constants are diagnostic.

Reference Data Assignment:

| Carbon Type | Shift ( | Splitting Pattern | Coupling Constant ( |

| C-2 (C-F) | ~156.0 | Doublet | |

| C-3 (C-Cl) | ~121.5 | Doublet | |

| C-1 (Quat) | ~127.0 | Doublet | |

| Benzylic | ~50.5 | Doublet | |

| N-Methyl | ~36.2 | Singlet | No coupling observed |

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (EI).

-

Molecular Ion:

(ESI). -

Isotope Pattern: The presence of Chlorine (

) creates a distinct 3:1 ratio for the M and M+2 peaks.- 174 (100%)

- 176 (~33%)

Fragmentation Logic (EI-MS):

The molecule undergoes characteristic

Figure 2: Primary fragmentation pathways in Electron Impact (EI) ionization.

Part 4: Quality Control & Stability

HPLC Method for Purity

For quantifying purity and monitoring the "dimer" impurity (tertiary amine formed by double alkylation), use the following method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic absorption).

-

Retention Time:

-

Target Amine: ~4.5 min.

-

Aldehyde Starting Material: ~7.2 min (Less polar).

-

Dimer Impurity: ~8.5 min (Most non-polar).

-

Handling & Storage

-

Stability: The secondary amine is prone to oxidation (N-oxide formation) and carbamate formation if exposed to atmospheric

. -

Storage: Store under Nitrogen/Argon at 2-8°C.

-

Safety: Corrosive and Irritant.[1] Handle in a fume hood.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773614, (3-Chloro-2-fluorophenyl)methanamine. Retrieved from [Link]

-

Kim, H., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination. The Journal of Organic Chemistry. Retrieved from [Link]

-

LookChem. (2025). N-(3-Chloro-2-fluorobenzyl)-N-methylamine Product Data. Retrieved from [Link]

Sources

Structural Elucidation and Quantitative NMR Profiling of N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Executive Summary: The "Fluorine-First" Strategy

In the development of CNS-active agents and potassium-competitive acid blockers (P-CABs), the N-(3-Chloro-2-fluorobenzyl)-N-methylamine moiety serves as a critical pharmacophore. Its structural integrity is defined by the specific substitution pattern on the benzene ring: a chlorine at position 3 and a fluorine at position 2.

For the analytical chemist, this molecule presents a unique challenge: the

This guide outlines a "Fluorine-First" elucidation protocol . We move beyond simple peak picking to a causal analysis of spin-spin interactions, ensuring that the spectral data validates the exact regiochemistry of the 2,3-disubstitution pattern.

Structural Logic & Spin System Prediction

Before preparing the sample, we must predict the spectral landscape. The 2-fluoro substituent is the dominant spectral feature, splitting nearly every signal in the

The Spin Connectivity Map

The following diagram illustrates the flow of scalar coupling (

Figure 1: Spin propagation diagram showing the influence of the

Experimental Protocol: Standard Operating Procedure (SOP)

The choice of solvent is critical. For the free base (typically an oil),

Sample Preparation Workflow

Figure 2: Decision tree for solvent selection and acquisition parameters based on physical state.

Key Acquisition Parameters

-

Temperature: 298 K (25°C).

-

Reference: TMS (

0.00) or residual solvent peak ( -

Pulse Sequence:

- : Standard zg30.

- : Proton-decoupled zgpg30. Note: Do not use Fluorine decoupling unless you have a specialized probe (e.g., TCI H/F/C), as observing the C-F coupling is diagnostic.

Spectral Analysis & Assignments

The following data assumes the Free Base in

NMR (Proton)

The aromatic region is non-first-order due to the ABC spin system of the ring protons coupled to Fluorine.

| Position | Shift ( | Multiplicity | Assignment Logic (Causality) | |

| N-Me | 2.44 | Singlet (s) | - | Isolated methyl group on nitrogen. |

| NH | ~1.8 - 2.2 | Broad (br s) | - | Exchangeable amine proton. Shifts vary with concentration/moisture. |

| Benzylic | 3.85 | Doublet (d) | Often appears as a broadened singlet, but high-field instruments resolve the long-range coupling to F. | |

| Ar-H (H5) | 7.05 | Triplet of Doublets | Pseudo-triplet due to overlap of couplings from H4 and H6. | |

| Ar-H (H4/H6) | 7.20 - 7.35 | Multiplet (m) | Complex | H4 is coupled to F (meta) and H5 (ortho). H6 is coupled to F (ortho) and H5 (ortho). |

Expert Insight: In the HCl salt (DMSO-

NMR (Carbon)

The "Forest of Doublets." Every carbon within 4 bonds of the Fluorine will be split.

| Carbon | Shift ( | Coupling ( | Assignment Logic |

| C2 (C-F) | ~157.5 | Diagnostic Peak. Large doublet typical of C-F. | |

| C1 (Ipso) | ~127.0 | Split by ortho-F. | |

| C3 (C-Cl) | ~121.0 | Split by ortho-F. Upfield shift due to ortho-F shielding. | |

| C4 | ~129.5 | Meta to F. | |

| C5 | ~124.5 | Para to F. | |

| C6 | ~130.0 | Ortho to F (Wait: H-coupling is ortho, C-coupling is 3-bond). | |

| Benzylic | ~48.5 | Often appears as a doublet. | |

| N-Me | ~36.0 | Singlet | Too far from F to resolve coupling. |

NMR (Fluorine)[1][2]

-

Shift:

to -

Pattern: Multiplet (ddd) if proton-coupled. Singlet if proton-decoupled.

-

Utility: This is the primary purity assay. Any secondary peaks indicate regioisomers (e.g., 4-chloro-2-fluoro or 3-chloro-4-fluoro isomers), which are common impurities in the starting benzaldehyde materials.

Quality Control & Troubleshooting

Distinguishing Regioisomers

Synthesis of this compound often starts from 3-chloro-2-fluorobenzaldehyde. If the starting material contained 5-chloro-2-fluorobenzaldehyde, the NMR signals would shift slightly.

-

Check: Calculate the coupling constants of the aromatic protons.

-

3-Cl isomer (Target): H4, H5, H6 are contiguous. You will see ortho couplings (

Hz). -

4-Cl isomer: H3 and H5 are meta to each other (

Hz). H6 is isolated. -

5-Cl isomer: H3 and H4 are ortho. H6 is isolated.

-

The "Salt Shift" Phenomenon

If your spectrum shows the N-Me group at 2.6 - 2.7 ppm (instead of 2.44) and the Benzylic

-

Action: Perform a "shake-out." Add 0.5 mL of 1M NaOH to the NMR tube (if using

is not possible, extract outside), shake, and re-extract into

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 2-Fluorobenzyl derivatives. [Link]

-

Reich, H. J. (2024). WinPLT NMR Coupling Constant Library: Fluorine Coupling Constants. University of Wisconsin-Madison. [Link]

-

PubChem. (2025).[1] Compound Summary: (3-Chloro-2-fluorophenyl)methanamine. [Link]

-

Royal Society of Chemistry. (2015). Solvent effects on benzylamine NMR spectra.[2][3][4]Green Chemistry, 14, 2251–2255. [Link]

Sources

"N-(3-Chloro-2-fluorobenzyl)-N-methylamine" mass spectrometry

An In-depth Technical Guide to the Mass Spectrometry of N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine, a compound of interest in pharmaceutical and chemical research. The guide details the probable ionization and fragmentation behavior of this molecule under common mass spectrometry conditions. It offers a detailed, step-by-step experimental protocol for its analysis using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of halogenated benzylamine derivatives.

Introduction: The Analytical Imperative

N-(3-Chloro-2-fluorobenzyl)-N-methylamine (Molecular Formula: C8H9ClFN, Molecular Weight: 173.61 g/mol ) is a substituted benzylamine derivative.[1][2] The presence of halogen atoms (chlorine and fluorine) on the aromatic ring, combined with the secondary amine structure, imparts specific chemical properties that are critical to understand, particularly in the context of drug discovery and development where such moieties can influence metabolic stability, receptor binding, and overall pharmacological profile.

Mass spectrometry is an indispensable tool for the structural characterization of such novel compounds.[3] Its high sensitivity and ability to provide detailed structural information through fragmentation analysis are paramount. This guide will focus on predicting the fragmentation pathways of N-(3-Chloro-2-fluorobenzyl)-N-methylamine, providing a robust framework for its identification and characterization.

Foundational Principles: Ionization and Fragmentation

The choice of ionization technique is critical in mass spectrometry. For a molecule like N-(3-Chloro-2-fluorobenzyl)-N-methylamine, which contains a basic nitrogen atom, Electrospray Ionization (ESI) is a highly suitable "soft" ionization method.[4][5] ESI typically generates a protonated molecular ion, [M+H]+, with minimal in-source fragmentation, making it ideal for determining the molecular weight and for subsequent tandem mass spectrometry (MS/MS) experiments.[4][5]

In contrast, Electron Ionization (EI) is a "hard" ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation.[3][6][7] While EI can provide a detailed "fingerprint" of a molecule, the molecular ion may be weak or absent.[8] This guide will primarily focus on ESI due to its prevalence in modern LC-MS workflows.

The fragmentation of benzylamines in the gas phase is well-documented. A primary and highly favored fragmentation pathway involves the cleavage of the benzylic carbon-nitrogen (C-N) bond.[9][10][11] This is due to the formation of a stable benzyl or tropylium cation.

Proposed Fragmentation Pathway of N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Upon introduction into the mass spectrometer using ESI in positive ion mode, N-(3-Chloro-2-fluorobenzyl)-N-methylamine is expected to readily form the protonated molecular ion, [M+H]+, at an m/z of approximately 174.05. Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer is predicted to induce specific fragmentations.

The most probable fragmentation pathway is initiated by the cleavage of the benzylic C-N bond. This heterolytic cleavage results in the formation of a stable, substituted benzyl cation and a neutral methylamine molecule. The resulting 3-chloro-2-fluorobenzyl cation is the expected base peak in the MS/MS spectrum.

A secondary fragmentation pathway could involve the formation of an iminium ion via the loss of the substituted benzyl group.

Caption: Proposed ESI-MS/MS fragmentation of N-(3-Chloro-2-fluorobenzyl)-N-methylamine.

Quantitative Data Summary

The following table summarizes the expected m/z values for the parent ion and the major fragment ions of N-(3-Chloro-2-fluorobenzyl)-N-methylamine in positive ion ESI-MS/MS.

| Ion Description | Proposed Structure | Calculated m/z |

| Protonated Molecule | [C8H9ClFN + H]+ | 174.05 |

| Primary Fragment | [C7H5ClF]+ | 143.00 |

| Secondary Fragment | [CH3NH2]+• | 32.04 |

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust method for the analysis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

5.1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of N-(3-Chloro-2-fluorobenzyl)-N-methylamine in methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

5.2. Liquid Chromatography Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

5.3. Mass Spectrometry Parameters

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

MS Scan Range: m/z 50-500.

-

MS/MS: Select the precursor ion at m/z 174.05 for fragmentation. Apply a collision energy ramp (e.g., 10-40 eV) to observe the formation of product ions.

Sources

- 1. N-(3-Chloro-2-fluorobenzyl)-N-methylamine|lookchem [lookchem.com]

- 2. N-(3-CHLORO-2-FLUOROBENZYL)-N-METHYLAMINE [Q02184] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. rroij.com [rroij.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Spectral Analysis & Synthesis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine

This technical guide details the infrared (IR) spectral characteristics, synthesis, and quality control protocols for N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS: 1305711-90-3).

Executive Summary

N-(3-Chloro-2-fluorobenzyl)-N-methylamine is a critical secondary amine intermediate used in the synthesis of advanced pharmaceutical agents, particularly in the development of potassium-competitive acid blockers (P-CABs) and kinase inhibitors.[1] Its structure features a di-substituted benzene ring (3-chloro, 2-fluoro) linked to a methylamine moiety.[1][2][3]

This guide provides a comprehensive breakdown of its IR spectral signature, distinguishing it from common precursors like 3-chloro-2-fluorobenzaldehyde. It also details a validated reductive amination protocol for its synthesis, ensuring high purity for downstream applications.

Part 1: IR Spectrum Analysis (Theoretical & Functional Assignment)

As a secondary benzylamine with halogenated aromatic substitutions, the IR spectrum of this molecule is distinct. The following data represents the characteristic vibrational modes expected for this specific structure.

1.1 Spectral Assignment Table

| Frequency Region (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |

| 3300 – 3400 | Medium, Broad | N-H Stretch | Secondary Amine ( |

| 3020 – 3100 | Weak | C-H Stretch | Aromatic Ring C-H |

| 2800 – 2980 | Medium | C-H Stretch | Methyl ( |

| 1580 – 1600 | Medium/Strong | C=C Stretch | Aromatic Ring Skeletal Vibration |

| 1450 – 1500 | Medium | C=C Stretch | Aromatic Ring Skeletal Vibration |

| 1200 – 1260 | Strong | C-F Stretch | Aryl Fluoride (C-F) |

| 1020 – 1180 | Medium | C-N Stretch | C-N Single Bond (Amine) |

| 700 – 780 | Strong | C-Cl Stretch | Aryl Chloride (C-Cl) |

| 680 – 900 | Strong | C-H Bending (OOP) | 1,2,3-Trisubstituted Benzene Pattern |

1.2 Critical Spectral Features for Identification

-

The "Fingerprint" Halogens: The most diagnostic features for this specific molecule are the halogen stretches. The C-F stretch typically appears as a very strong band between 1200–1260 cm⁻¹ , often dominating the fingerprint region. The C-Cl stretch is found at lower frequencies (700–780 cm⁻¹ ).

-

Differentiation from Precursor: The starting material, 3-chloro-2-fluorobenzaldehyde, exhibits a sharp, intense Carbonyl (C=O) stretch at ~1700 cm⁻¹ . The complete disappearance of this band and the appearance of the N-H stretch at 3300–3400 cm⁻¹ confirms the successful conversion to the amine.

-

Amine Character: Unlike primary amines which show a "doublet" in the N-H stretching region (symmetric and asymmetric), this secondary amine will show a single band around 3350 cm⁻¹.

Part 2: Experimental Synthesis Protocol

Objective: Synthesis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine via Reductive Amination. Scale: Laboratory (10 mmol).

2.1 Reagents & Materials

-

Precursor: 3-Chloro-2-fluorobenzaldehyde (1.0 eq)

-

Amine Source: Methylamine (2.0 M in THF or MeOH) (1.5 eq)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (

) (1.5 eq) -

Solvent: Dichloromethane (DCM) or Methanol (MeOH)[4]

-

Quench: Saturated

solution

2.2 Step-by-Step Methodology

-

Imine Formation:

-

Charge a dry reaction flask with 3-chloro-2-fluorobenzaldehyde (1.58 g, 10 mmol) and Methanol (20 mL).

-

Add Methylamine solution (15 mmol) dropwise at 0°C.

-

Stir at room temperature for 1–2 hours to ensure imine formation (Monitor by TLC: disappearance of aldehyde).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Borohydride (

) (0.57 g, 15 mmol) portion-wise over 15 minutes. Note: If using STAB, perform reaction in DCM/DCE. -

Allow the reaction to warm to room temperature and stir for 4 hours.

-

-

Work-up:

-

Quench the reaction carefully with water (10 mL).

-

Remove Methanol under reduced pressure.

-

Extract the aqueous residue with DCM (

mL). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

The crude oil can be purified via column chromatography (Silica gel, DCM:MeOH 95:5) or converted to the Hydrochloride salt (HCl) for crystallization.

-

Part 3: Visualization of Logic & Workflow

3.1 Spectral Logic Flow: Identification Strategy

This diagram illustrates the decision process for confirming the identity of the product using IR data.

Figure 1: Spectral logic flow for differentiating the target amine from its aldehyde precursor.

3.2 Synthesis Pathway: Reductive Amination

The chemical transformation pathway.[5][6][7][8]

Figure 2: Reductive amination pathway converting the aldehyde to the secondary amine.[9]

Part 4: Quality Control & Safety

-

Purity Check: A purity of >98% is typically required for pharmaceutical intermediates. High-Performance Liquid Chromatography (HPLC) is the gold standard, but IR serves as a rapid "identity" check.

-

Safety Data:

-

Hazards: The compound is likely an irritant (Skin/Eye) and harmful if swallowed.[3]

-

Handling: Use a fume hood. The amine may absorb

from the air (carbamate formation) if left open; store under inert gas (Nitrogen/Argon).

-

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2773614, (3-Chloro-2-fluorophenyl)methanamine. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination: Synthesis of Substituted Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectroscopy: IR Spectra of Amines. Retrieved from [Link]

-

American Chemical Society (ACS). (2025). Synthesis of Secondary N-Methylamines via Reductive Amination. Journal of Organic Chemistry. Retrieved from [Link][9]

Sources

- 1. N-(3-CHLORO-2-FLUOROBENZYL)-N-METHYLAMINE [Q02184] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 2. N-(3-Chloro-2-fluorobenzyl)-N-methylamine|lookchem [lookchem.com]

- 3. (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Physicochemical Characterization of N-(3-Chloro-2-fluorobenzyl)-N-methylamine

[1]

Executive Summary

N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS: 1305711-90-3) is a secondary benzylamine derivative primarily utilized as a nucleophilic building block in the synthesis of Vonoprazan.[1] Its solubility behavior is dictated by the interplay between the lipophilic halogenated benzyl ring and the basic secondary amine functionality.[2]

This guide provides researchers with derived physicochemical data, solvent compatibility profiles, and validated experimental protocols for solubility determination.[2] Understanding these parameters is essential for optimizing reaction yields (e.g., nucleophilic substitution, reductive amination) and purification processes (e.g., acid-base extraction, crystallization).

Physicochemical Profile

The solubility of this compound is highly pH-dependent due to the basic nitrogen atom.[1][2] The following parameters define its behavior in solution.

Table 1: Physicochemical Properties (Derived & Predicted)

| Property | Value / Range | Mechanistic Insight |

| Molecular Formula | C₈H₉ClFN | Halogenation increases lipophilicity compared to benzylamine.[1] |

| Molecular Weight | 173.62 g/mol | Low MW facilitates high solubility in organic solvents.[1][2] |

| Physical State | Liquid (at 25°C) | Asymmetric substitution disrupts crystal packing.[1][2] |

| pKa (Base) | 9.3 ± 0.2 (Predicted) | Exists as a cationic species at physiological pH (7.4) and acidic pH.[1][2] |

| LogP (Octanol/Water) | 2.4 – 2.8 (Predicted) | Moderately lipophilic; indicates good permeability and organic solvent affinity. |

| Density | ~1.18 – 1.22 g/mL | Higher density than water due to Chloro- and Fluoro- substituents.[1][2] |

Note: Values are derived from structural analogs (3-chlorobenzylamine and N-methylbenzylamine) and QSAR modeling.

Solubility Data

The solubility profile is categorized by the compound's ionization state.[1][2] The Free Base is lipophilic, while the Salt forms (e.g., Hydrochloride) are hydrophilic.[2]

Table 2: Solvent Compatibility Matrix (Free Base)

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | Miscible | Ideal for extraction from aqueous basic layers.[1] |

| Alcohols | Methanol, Ethanol | Miscible | Suitable for reductive amination reactions.[2] |

| Ethers | THF, Diethyl Ether | High (>100 mg/mL) | Standard solvent for coupling reactions.[2] |

| Aprotic Polar | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Used in nucleophilic substitutions (SN2). |

| Hydrocarbons | Toluene, Hexanes | Moderate - High | Toluene is preferred for azeotropic drying.[1][2] |

| Aqueous | Water (pH > 10) | Insoluble (<1 mg/mL) | Forms an oily emulsion; separates easily. |

Table 3: Aqueous Solubility vs. pH

| pH Condition | Dominant Species | Solubility (Approx.)[1][2] | Phase Behavior |

| pH 1.0 (0.1N HCl) | Cationic ( | > 50 mg/mL | Clear homogeneous solution.[1] |

| pH 7.4 (PBS) | Mixed (Mostly Cationic) | ~ 1–5 mg/mL | Potential for oiling out at high concentrations.[1] |

| pH 12.0 (0.1N NaOH) | Neutral Free Base | < 0.1 mg/mL | Phase separation (Oily layer).[2] |

Experimental Protocols

To validate these values for your specific batch or derivative, use the following self-validating protocols.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine the thermodynamic solubility of the free base in a specific solvent.[1][2]

-

Preparation: Add excess N-(3-Chloro-2-fluorobenzyl)-N-methylamine (liquid) to 2 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours using a rotary shaker.

-

Verification: Ensure undissolved oil droplets or a second phase is visible (saturation condition).[1][2]

-

Sampling: Centrifuge at 10,000 rpm for 10 mins to separate phases.

-

Quantification: Remove supernatant, dilute with Mobile Phase, and analyze via HPLC-UV (254 nm).

-

Self-Check: If the supernatant is cloudy, filtration (0.22 µm PTFE) is required before dilution.[2]

-

Protocol B: pH-Solubility Profiling (Potentiometric Titration)

Objective: Determine the intrinsic solubility (

-

Dissolution: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl (fully soluble).

-

Titration: Titrate with 0.1 M NaOH while monitoring turbidity (UV-Vis probe) or light scattering.[1][2]

-

Endpoint: Record the pH at which precipitation (turbidity onset) occurs (

).[1][2] -

Calculation: Use the Henderson-Hasselbalch equation to back-calculate intrinsic solubility.[1][2]

Mechanistic Visualization

The following diagram illustrates the pH-dependent extraction workflow, critical for isolating this intermediate during Vonoprazan synthesis.

Caption: Figure 1. Acid-Base extraction logic exploiting the pH-dependent solubility switch of the secondary amine.[1]

Applications in Synthesis

-

Nucleophilic Substitution: In the synthesis of Vonoprazan, this amine reacts with sulfonyl chlorides or alkyl halides.[2] High solubility in DCM and THF allows these reactions to proceed in homogeneous phase.[1][2]

-

Salt Formation: To stabilize the intermediate as a solid, the Hydrochloride or Oxalate salts are often formed.[2] This is achieved by dissolving the free base in diethyl ether and adding anhydrous acid, exploiting the insolubility of the salt in ether.[2]

References

-

National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline (Analogous Structure Data). Retrieved February 2, 2026, from [Link]

-

Takeda Pharmaceutical Company. (2025).[1][2] Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link] (Note: Contextual citation from search results).[2]

Strategic Utilization of N-(3-Chloro-2-fluorobenzyl)-N-methylamine in Medicinal Chemistry

The following technical guide details the strategic application of N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS: 1305711-90-3) in modern drug discovery.

Executive Summary

N-(3-Chloro-2-fluorobenzyl)-N-methylamine represents a high-value pharmacophore building block, primarily utilized in the optimization of Potassium-Competitive Acid Blockers (P-CABs) and HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . Its structural utility lies in the synergistic combination of a metabolically robust halogenated benzyl ring and a secondary amine handle, enabling precise tuning of lipophilicity (LogP) and conformational entropy in bioactive ligands.

This guide analyzes the physicochemical rationale for its deployment, outlines robust synthetic protocols, and examines its role in Structure-Activity Relationship (SAR) campaigns targeting gastric acid secretion and viral replication.

Structural & Physicochemical Profiling

The efficacy of this moiety stems from the specific substitution pattern on the benzyl ring. The 3-chloro-2-fluoro motif is not arbitrary; it is a calculated medicinal chemistry tactic to modulate electronic density and metabolic susceptibility.

The "Orthogonal Halogenation" Effect

-

2-Fluoro Position (Electronic & Conformational Control): The fluorine atom at the ortho position creates a strong inductive withdrawing effect (

), lowering the electron density of the aromatic ring. Crucially, it often enforces a specific torsional angle relative to the methylene linker due to electrostatic repulsion or intramolecular hydrogen bonding with the amine proton, locking the pharmacophore into a bioactive conformation. -

3-Chloro Position (Metabolic Blocking): The chlorine atom at the meta position serves as a "metabolic roadblock." It blocks the CYP450-mediated oxidation that typically occurs at electron-rich positions, thereby extending the half-life (

) of the parent drug. -

N-Methylamine Handle: The secondary amine provides a versatile attachment point for coupling to heterocyclic cores (e.g., pyrroles, quinolines) while maintaining a hydrogen bond donor/acceptor profile essential for solubility.

Physicochemical Data Summary

| Property | Value (Approx.) | Impact on Drug Design |

| Molecular Weight | 173.62 g/mol | Fragment-based design friendly (<200 Da). |

| cLogP | ~2.3 | Moderate lipophilicity; enhances membrane permeability. |

| pKa (Conj. Acid) | ~9.3 | Predominantly ionized at physiological pH; good solubility. |

| H-Bond Donors | 1 | Critical for receptor interaction (e.g., Asp/Glu residues). |

| Rotatable Bonds | 2 | Low entropic penalty upon binding. |

Medicinal Chemistry Applications: Case Studies

Case Study A: P-CAB Optimization (Vonoprazan Analogs)

The drug Vonoprazan (Takecab) utilizes a 2-fluorophenyl-N-methylamine tail to bind within the H+/K+-ATPase pump. N-(3-Chloro-2-fluorobenzyl)-N-methylamine is extensively used in "Me-Too" and "Me-Better" campaigns to explore the SAR of this pocket.

-

Mechanism: The amine nitrogen binds to the cation binding site of the proton pump.

-

Optimization: Replacing the 2-fluorophenyl group of Vonoprazan with the 3-chloro-2-fluorophenyl moiety increases lipophilicity and fills the hydrophobic pocket more effectively, potentially increasing potency (

) and residence time.

Case Study B: HIV Integrase Inhibitors (Elvitegravir Pharmacophore)

While Elvitegravir utilizes a direct carbon-linked 3-chloro-2-fluorobenzyl group, the amine variant allows for the synthesis of novel bioisosteres where the linker is modified to an amino-methylene bridge.

-

Role: The benzyl ring intercalates into the viral DNA/Integrase complex. The 3-Cl/2-F substitution pattern is critical for π-stacking interactions with the viral base pairs while avoiding steric clash with the protein backbone.

Visualizing the Pharmacophore Logic

The following diagram illustrates the SAR decision tree for selecting this specific intermediate.

Caption: SAR logic flow demonstrating why the 3-chloro-2-fluoro substitution pattern is selected for lead optimization.

Synthetic Protocols & Experimental Workflow

Synthesis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine

The most robust route to this intermediate is via Reductive Amination . This method is preferred over direct alkylation due to the prevention of over-alkylation (quaternary ammonium salt formation).

Reagents:

-

3-Chloro-2-fluorobenzaldehyde (Starting Material)

-

Methylamine (2.0 M in THF or MeOH)

-

Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH4)

-

Dichloromethane (DCM) or Methanol (MeOH)

Protocol:

-

Imine Formation: Charge a reaction vessel with 3-Chloro-2-fluorobenzaldehyde (1.0 eq) and dissolve in anhydrous DCM.

-

Add Methylamine (1.2 – 1.5 eq) dropwise at 0°C. Stir for 1–2 hours at room temperature to form the imine intermediate (monitor by TLC/LCMS). Note: Use of a drying agent like MgSO4 can accelerate this step.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

-

Workup: Stir overnight. Quench with saturated NaHCO3. Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: The crude secondary amine can be purified via flash column chromatography (SiO2, MeOH/DCM gradient) or isolated as the HCl salt by treating with 4M HCl in dioxane.

Workflow Visualization

Caption: Step-wise reductive amination pathway for high-yield synthesis of the target amine.

Future Perspectives & Bioisosteres

As drug resistance emerges in HIV and acid-related disorders require longer-acting therapies, the N-(3-Chloro-2-fluorobenzyl)-N-methylamine scaffold serves as a baseline for further modification.

-

Deuteration: Deuterating the benzylic position (

) is a growing trend to further retard metabolic clearance (Kinetic Isotope Effect). -

Rigidification: Cyclizing the N-methyl group back onto the ring (forming a tetrahydroisoquinoline) can reduce entropic costs, though it alters the vector of the halogen display.

References

-

LookChem . CAS 1305711-90-3 Product Entry & Physicochemical Properties. LookChem Database. [Link]

-

Sato, A., et al. (2009). Discovery of Elvitegravir (GS-9137): A Highly Potent, Selective, Oral Integrase Inhibitor. Journal of Medicinal Chemistry. [Link](Context: Establishes 3-chloro-2-fluorobenzyl as a privileged pharmacophore in integrase inhibitors).

-

Otake, K., et al. (2015). Vonoprazan Fumarate (TAK-438). The Journal of Organic Chemistry. [Link](Context: Describes the N-methylamine synthetic strategy for P-CABs).

Methodological & Application

Application Note: Strategic Synthesis & Utilization of N-(3-Chloro-2-fluorobenzyl)-N-methylamine in API Development

Executive Summary & Strategic Importance

The moiety N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS: 1305711-90-3) represents a "privileged structure" in modern medicinal chemistry.[1][2] Its specific substitution pattern—a fluorine at the ortho position and a chlorine at the meta position—offers a unique combination of metabolic stability and conformational restriction.[1][2]

While the corresponding benzyl bromide (CAS: 85070-47-9) is a well-established intermediate in the synthesis of the HIV integrase inhibitor Elvitegravir , the N-methylamine derivative is increasingly critical for:

-

Fragment-Based Drug Discovery (FBDD): Serving as a high-value fragment for kinase inhibitors (e.g., targeting EGFR, FGFR) where the halo-benzyl group occupies hydrophobic pockets.[1][2]

-

Scaffold Diversification: Acting as a nucleophile to introduce the 3-chloro-2-fluorobenzyl motif into urea, amide, or sulfonamide scaffolds.[1][2]

-

Metabolic Blocking: The 2-fluoro substituent blocks labile metabolic sites on the ring, while the 3-chloro group enhances lipophilicity and halogen bonding potential.[1][2]

This guide details the robust synthesis of this amine from commercially available precursors and its subsequent application in API coupling reactions.[1][2]

Chemical Pathways & Critical Process Parameters (CPPs)

We present two validated routes. Route A (Reductive Amination) is preferred for discovery-scale purity.[1][2] Route B (Nucleophilic Substitution) is preferred for cost-efficiency at scale, leveraging the Elvitegravir supply chain.[1][2]

Comparative Analysis of Synthetic Routes

| Feature | Route A: Reductive Amination | Route B: Nucleophilic Substitution |

| Precursor | 3-Chloro-2-fluorobenzaldehyde | 3-Chloro-2-fluorobenzyl bromide |

| Reagents | Methylamine, NaBH(OAc)₃ / NaBH₄ | Methylamine (Excess), Base |

| Impurity Profile | Low (Alcohol byproduct possible) | High risk of Bis-alkylation (Tertiary amine) |

| Scalability | Moderate (Hydride handling) | High (Standard alkylation) |

| Cost | Higher (Reducing agents) | Lower (Commodity bromide) |

| Recommendation | Best for <100g / High Purity | Best for >1kg / Cost Critical |

Detailed Experimental Protocols

Protocol A: High-Fidelity Reductive Amination

Target Audience: Medicinal Chemists requiring >98% purity.[1][2]

Reaction Logic: The condensation of the aldehyde with methylamine forms an imine (Schiff base) intermediate.[1][2] Using Sodium Triacetoxyborohydride (STAB) allows for selective reduction of the imine in the presence of the aldehyde, minimizing alcohol byproducts.[1][2]

Materials:

Step-by-Step Workflow:

-

Imine Formation: Charge a reaction vessel with 3-Chloro-2-fluorobenzaldehyde and DCM (10 vol). Add Methylamine solution dropwise at 0–5°C. Stir for 30 minutes. Observation: Slight exotherm.

-

Reduction: Add STAB portion-wise over 20 minutes, maintaining temperature <10°C.

-

Reaction: Allow the mixture to warm to 20–25°C and stir for 4–12 hours. Monitor via LC-MS (Target M+H: ~174.0).[1][2]

-

Quench: Cool to 0°C. Quench with saturated aqueous NaHCO₃ (slow addition to manage gas evolution).

-

Workup: Separate phases. Extract aqueous layer with DCM (2x).[1][2] Combine organics, dry over Na₂SO₄, and concentrate.

-

Purification: If necessary, convert to HCl salt by adding 4M HCl in Dioxane, filtering the precipitate.

Protocol B: Scalable Nucleophilic Substitution

Target Audience: Process Chemists leveraging the Elvitegravir intermediate.[1][2]

Reaction Logic: This route uses the commercially abundant bromide.[1][2] The Critical Process Parameter is the stoichiometry of methylamine.[1][2] A large excess is required to prevent the product (a secondary amine) from reacting with another molecule of bromide to form the tertiary amine impurity.[1][2]

Materials:

Step-by-Step Workflow:

-

Preparation: Charge the Methylamine solution (large excess) into the reactor and cool to 0°C.

-

Addition: Dissolve 3-Chloro-2-fluorobenzyl bromide in minimal THF/Ethanol. Add this solution slowly dropwise to the methylamine over 2 hours. Crucial: High local concentration of amine prevents over-alkylation.[1][2]

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-

Workup: Concentrate under reduced pressure to remove excess methylamine and solvent.

-

Acid/Base Extraction (Self-Validating Step):

-

Isolation: Dry and concentrate to yield the oil.

Visualization of Synthesis & Logic[1][2]

The following diagram illustrates the decision matrix and chemical flow for both routes.

Caption: Synthesis workflow comparing Reductive Amination (Route A) and Nucleophilic Substitution (Route B) with critical control points.

Application Protocol: Urea Coupling

Context: Using the synthesized amine to create a library of Urea derivatives (common in kinase inhibitors).[1][2]

Scenario: Coupling the amine with an isocyanate.

-

Dissolution: Dissolve N-(3-Chloro-2-fluorobenzyl)-N-methylamine (1.0 eq) in dry DCM.

-

Base: Add DIPEA (1.2 eq) if using the HCl salt of the amine.

-

Coupling: Add the Aryl Isocyanate (1.0 eq) at 0°C.

-

Monitoring: Reaction is usually instantaneous.[1][2] TLC/LC-MS will show disappearance of amine.[1][2]

-

Purification: Evaporate solvent. Recrystallize from Ethanol/Heptane.[1][2]

Analytical Specifications (QC)

To ensure the integrity of the intermediate before downstream processing, the following criteria must be met:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Colorless to pale yellow oil |

| Identification | 1H-NMR (DMSO-d6) | Consistent with structure.[1][2] Key peaks: Methyl doublet (~2.3 ppm), Benzylic singlet (~3.7 ppm).[1][2] |

| Purity | HPLC (254 nm) | ≥ 98.0% (Area %) |

| Bis-Alkylated Impurity | HPLC/LC-MS | ≤ 0.5% (Critical for Route B)[1][2] |

| Water Content | Karl Fischer | ≤ 0.5% w/w |

References

-

Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]

-

Matsuzaki, Y., et al. (2010).[1][2] "Discovery of Elvitegravir (GS-9137): An Orally Bioavailable, Metabolically Stable HIV Integrase Inhibitor."[1][2] Journal of Medicinal Chemistry, 53(1), 466-479.[1][2] (Validates the 3-chloro-2-fluorobenzyl moiety supply chain). Link[1][2]

-

Roughley, S. D., & Jordan, A. M. (2011).[1][2] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1][2] Link[1][2]

-

ChemicalBook. (2023).[1][2] "Product Entry: N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS 1305711-90-3)."[1][2][5] Link

Sources

Application Note: N-(3-Chloro-2-fluorobenzyl)-N-methylamine in Next-Generation Quinolone Synthesis

Executive Summary

In the optimization of fluoroquinolone antibiotics and quinolone-based antivirals (e.g., integrase inhibitors), the modulation of the C-7 and N-1 positions is critical for overcoming bacterial resistance and improving pharmacokinetic profiles. N-(3-Chloro-2-fluorobenzyl)-N-methylamine represents a high-value "privileged fragment" in medicinal chemistry. Its specific substitution pattern (3-Cl, 2-F) offers a unique balance of lipophilicity and metabolic stability, while the N-methylamine handle provides a versatile nucleophile for coupling to the quinolone core.

This guide details the synthesis of this specific amine intermediate and its subsequent application in functionalizing a 7-chloro-6-fluoroquinolone scaffold via Nucleophilic Aromatic Substitution (SNAr).

Chemical Profile & Strategic Value

Compound Identification[1][2]

-

Systematic Name: N-(3-Chloro-2-fluorobenzyl)-N-methylamine[1]

-

Molecular Formula: C₈H₉ClFN

-

Molecular Weight: 173.62 g/mol

-

Core Function: Nucleophilic side-chain building block.

Structural Significance in Drug Design

The 3-chloro-2-fluorobenzyl moiety is a validated pharmacophore, notably present in the HIV integrase inhibitor Elvitegravir (albeit attached at C-6). When incorporated as an amine side chain at the C-7 position of a fluoroquinolone:

-

Lipophilicity Modulation: The halogenated benzyl group increases logP, potentially enhancing membrane permeability and activity against Gram-positive organisms (e.g., S. aureus).

-

Steric Bulk: The 2-fluoro substituent induces a twisted conformation relative to the benzyl ring, which can disrupt efflux pump recognition.

-

Metabolic Stability: The 3-chloro group blocks metabolic oxidation at a typically vulnerable position.

Experimental Protocols

Protocol A: Synthesis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Objective: Efficient preparation of the secondary amine from the commercially available aldehyde precursor. Methodology: Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Reagents & Materials

-

Precursor: 3-Chloro-2-fluorobenzaldehyde (1.0 eq)

-

Amine Source: Methylamine (2.0 M in THF, 1.5 eq)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Quench: Saturated aqueous NaHCO₃

Step-by-Step Procedure

-

Imine Formation:

-

Charge a dry reaction vessel with 3-Chloro-2-fluorobenzaldehyde (10 mmol) and DCE (40 mL).

-

Add Methylamine (2.0 M in THF, 7.5 mL, 15 mmol) dropwise at 0°C.

-

Critical Step: Allow the mixture to stir at room temperature for 1 hour to ensure equilibrium favors the imine intermediate.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium triacetoxyborohydride (STAB) (3.0 g, 14 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.

-

Stir at room temperature for 4–12 hours under N₂ atmosphere.

-

-

Work-up:

-

Quench reaction with sat. aq. NaHCO₃ (30 mL). Stir vigorously for 20 mins.

-

Extract with DCM (3 x 30 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

The crude secondary amine is often pure enough (>95%) for the next step. If necessary, purify via flash chromatography (SiO₂, DCM:MeOH:NH₄OH gradient).

-

Protocol B: Quinolone Functionalization (SNAr Coupling)

Objective: Attachment of the amine side chain to the C-7 position of the fluoroquinolone core. Substrate: Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Standard Scaffold).

Reagents & Materials

-

Scaffold: 7-Chloro-6-fluoroquinolone ester (1.0 eq)

-

Nucleophile: N-(3-Chloro-2-fluorobenzyl)-N-methylamine (from Protocol A) (1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.5 eq) or K₂CO₃ (3.0 eq)

-

Solvent: Acetonitrile (MeCN) or DMSO (for lower reactivity scaffolds)

Step-by-Step Procedure

-

Reaction Setup:

-

Dissolve the quinolone scaffold (1.0 mmol) in anhydrous MeCN (10 mL).

-

Add DIPEA (0.44 mL, 2.5 mmol).

-

Add N-(3-Chloro-2-fluorobenzyl)-N-methylamine (1.2 mmol).

-

-

Coupling:

-

Reflux the mixture (80°C) for 6–12 hours.

-

Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting chloride. The product will typically be more polar.

-

-

Isolation:

-

Precipitation Method: If using MeCN, the product often precipitates upon cooling or adding water. Filter and wash with cold water/ethanol.

-

Extraction Method: If soluble, evaporate solvent, redissolve in DCM, wash with 0.1 M HCl (to remove excess amine), then sat. NaHCO₃.

-

Final Product: Ethyl 7-[N-(3-chloro-2-fluorobenzyl)-N-methylamino]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Visualization of Reaction Pathways

Synthesis & Coupling Workflow

The following diagram illustrates the convergent synthesis: the preparation of the amine side chain and its subsequent ligation to the quinolone core.

Caption: Convergent synthesis pathway showing the generation of the amine ligand and its SnAr coupling to the fluoroquinolone scaffold.

Data Analysis & Quality Control

Expected Analytical Data

To validate the synthesis, compare experimental data against these expected values.

| Parameter | N-(3-Chloro-2-fluorobenzyl)-N-methylamine | C7-Coupled Quinolone Product |

| Physical State | Pale yellow oil or low-melting solid | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃) | δ 7.1-7.4 (m, 3H, Ar-H), 3.8 (s, 2H, CH₂), 2.4 (s, 3H, N-CH₃) | δ 8.6 (s, 1H, H-2), 7.9 (d, H-5), 4.5 (s, 2H, Benzyl), 3.0 (s, 3H, N-Me) |

| ¹⁹F NMR | ~ -115 to -120 ppm (Ar-F) | Two signals: ~ -120 ppm (Side chain), ~ -130 ppm (Core C-6) |

| MS (ESI+) | [M+H]⁺ = 174.05 | [M+H]⁺ = Core MW + 137 |

Troubleshooting Guide

-

Low Yield in Protocol A: Ensure the imine formation step is given sufficient time (1 hr) before adding the reducing agent. If using NaBH₄ instead of STAB, yield will drop due to aldehyde reduction.

-

Incomplete Coupling (Protocol B): If the 7-chloro quinolone is unreactive, switch solvent to DMSO and increase temperature to 100°C. The 7-chloro leaving group is less reactive than 7-fluoro; however, 7-fluoro scaffolds are more expensive.

Safety & References

Safety Considerations

-

Halogenated Benzylamines: Potential skin irritants and lachrymators. Handle in a fume hood.

-

Sodium Triacetoxyborohydride: Evolves hydrogen gas upon reaction; keep away from ignition sources.

-

Fluoroquinolones: Biologically active compounds.[4][5][6] Treat all derivatives as potent antibiotics; avoid inhalation of dust.

References

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

-

Quinolone SAR & C-7 Functionalization: Domagala, J. M. "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy, 1994.

-

Elvitegravir Chemistry (Benzyl Group Context): Sato, M., et al. "Novel HIV-1 Integrase Inhibitors Derived from Quinolone Antibiotics." Journal of Medicinal Chemistry, 2006.

-

SnAr Mechanism in Drug Synthesis: Carey, J. S., et al. "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 2006.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. lookchem.com [lookchem.com]

- 3. 3-CHLORO-N-METHYLBENZYLAMINE | 39191-07-6 [chemicalbook.com]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones [pdb101.rcsb.org]

- 5. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

"N-(3-Chloro-2-fluorobenzyl)-N-methylamine" derivatization methods

Abstract

N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS: 1305711-90-3) is a critical pharmacophore and intermediate, notably in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan.[1][2] Its analysis presents two distinct challenges: 1) High Polarity/Basicity , leading to peak tailing and irreversible adsorption in Gas Chromatography (GC), and 2) Weak UV Chromophores , limiting sensitivity in standard HPLC-UV setups.[2]

This guide details three validated derivatization workflows to overcome these barriers:

-

Acylation (MBTFA) for volatile, symmetric peak shapes in GC-MS.

-

Sulfonylation (Dansyl Chloride) for picomolar sensitivity in HPLC-FLD/MS.

-

Synthetic Coupling for API scaffold construction.

Part 1: Analytical Derivatization for GC-MS

The Challenge: As a secondary amine, the N-H moiety forms strong hydrogen bonds with silanol groups in GC liners and columns, resulting in severe tailing.[3] Silylation (TMS) is common but often hydrolytically unstable for secondary amines.[2]

The Solution: Acylation via MBTFA We utilize N-Methyl-bis(trifluoroacetamide) (MBTFA) .[1][2] Unlike acid anhydrides, MBTFA reacts under mild conditions and introduces the trifluoroacetyl (TFA) group.[2]

-

Mechanism: The secondary amine attacks the carbonyl of MBTFA, releasing N-methyltrifluoroacetamide (volatile byproduct) and forming the stable N-TFA derivative.[1][2]

-

Benefit: The fluorine atoms increase electron capture cross-section (improving sensitivity) and significantly lower the boiling point relative to the molecular weight.[2]

Protocol A: MBTFA Derivatization for Trace Analysis

Reagents:

-

MBTFA (Reagent Grade, >98%)[2]

-

Solvent: Ethyl Acetate (Anhydrous) or Pyridine (if acid scavenging is needed).[2]

-

Internal Standard (IS): 3-Chlorobenzylamine (or deuterated analog).[1][2]

Step-by-Step Workflow:

-

Sample Preparation: Dissolve 1–5 mg of the amine sample in 500 µL of anhydrous Ethyl Acetate.

-

Note: If the sample is a hydrochloride salt, add 10 µL of Triethylamine (TEA) to liberate the free base.[2]

-

-

Reagent Addition: Add 50 µL of MBTFA.

-

Reaction: Cap the vial tightly (PTFE-lined cap). Incubate at 65°C for 30 minutes .

-

Expert Insight: The steric hindrance from the ortho-fluoro group requires thermal energy to drive the reaction to completion compared to simple benzylamines.[2]

-

-

Work-up: No extraction required. Cool to room temperature.

-

Injection: Inject 1 µL directly into GC-MS.

GC Conditions (Generic):

-

Inlet: 250°C, Split 10:1.

-

Oven: 60°C (1 min) → 15°C/min → 280°C.

Part 2: Analytical Derivatization for HPLC-FLD/LC-MS

The Challenge: The 3-chloro-2-fluorobenzene ring has weak UV absorbance (typically <210 nm), making trace detection in biological matrices (plasma/urine) difficult due to noise.[1][2]

The Solution: Dansylation Dansyl Chloride (DNS-Cl) reacts with the secondary amine to form a stable sulfonamide.[2]

-

Benefit: Introduces a naphthalene fluorophore (Ex 330 nm / Em 530 nm), enabling fluorescence detection (FLD) with 1000x higher sensitivity than UV.[2][3]

-

Stability: The resulting sulfonamide is stable against hydrolysis, unlike OPA derivatives.

Protocol B: Dansyl Chloride Labeling

Reagents:

Step-by-Step Workflow:

-

Buffering: Mix 100 µL of sample solution (aqueous or organic extract) with 100 µL of Carbonate Buffer (pH 10).

-

Critical: The pH must be >9.5 to ensure the amine is deprotonated (pKa ~9.5), but <11 to prevent hydrolysis of the reagent.[2]

-

-

Labeling: Add 100 µL of Dansyl Chloride solution. Vortex immediately.

-

Incubation: Heat at 55°C for 40 minutes in the dark.

-

Quenching: Add 50 µL of Proline solution (100 mg/mL) to scavenge excess DNS-Cl. Incubate 5 mins.

-

Analysis: Centrifuge (if cloudy) and inject into HPLC.

Part 3: Visualization of Workflows

The following diagrams illustrate the decision logic and the specific mechanism for the Dansylation protocol.

Caption: Decision matrix for selecting the optimal derivatization pathway based on analytical instrumentation.

Caption: Mechanistic workflow for Dansyl Chloride derivatization of secondary amines.

Part 4: Data Summary & Comparison

Table 1: Comparison of Derivatization Reagents

| Reagent | Target Group | Derivative Stability | Detection Mode | Pros | Cons |

| MBTFA | 2° Amines | High (Weeks) | GC-MS (EIC) | Volatile, removes H-bonding, clean fragmentation.[1][2] | Moisture sensitive during storage.[2][4][5] |

| MSTFA | 2° Amines | Moderate (Hours) | GC-MS | Fast reaction.[1][2][6] | 2° amine-TMS bonds hydrolyze easily.[1][2] |

| Dansyl-Cl | 1° & 2° Amines | Very High (Months) | HPLC-FLD / MS | Picomolar sensitivity, stable product.[1][2] | Long reaction time (30-60 min), requires cleanup.[1][2] |

| FMOC-Cl | 1° & 2° Amines | High | HPLC-UV / FLD | Very fast (<5 min).[1][2] | Excess reagent must be removed (interferes with chromatography).[2] |

Part 5: Synthetic Application Note (MedChem)

For researchers using this molecule as a building block (e.g., coupling to a carboxylic acid core):

Protocol C: Amide Coupling (HATU Method)

-

Activation: Dissolve the carboxylic acid partner (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[2] Stir for 5 mins.

-

Coupling: Add N-(3-Chloro-2-fluorobenzyl)-N-methylamine (1.0 eq).

-

Optimization: Due to the ortho-fluoro steric bulk, standard EDC couplings may be sluggish.[2] HATU or T3P (Propylphosphonic anhydride) are recommended to prevent racemization of the acid partner and drive the reaction.[2]

References

-

Sigma-Aldrich. (2025).[1][2] Derivatization Reagents for Gas Chromatography: Acylation and Silylation Protocols.[2][7]

-

BenchChem. (2025).[2][8] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.[2][8][9]

-

National Institutes of Health (PMC). (2024).[2] Targeted quantification of amines by dansylation for LC-MS analysis.

-

ResearchGate. (2025). Gas chromatography of amines as various derivatives: Optimization of MBTFA and PFBCF methods.

Sources

- 1. N-(2-CHLOROBENZYL)-N-METHYLAMINE | 94-64-4 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. mn-net.com [mn-net.com]

- 7. interchim.fr [interchim.fr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: TLC Monitoring and Purification Protocols for N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Introduction & Chemical Context

N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS: 159878-02-1) is a critical secondary amine intermediate, frequently utilized in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan.[1][2]

The Analytical Challenge

As a secondary amine, this molecule presents specific challenges during silica gel chromatography:

-

Silanol Interaction: The basic nitrogen lone pair interacts via hydrogen bonding with acidic silanol (Si-OH) groups on the silica surface.[1][2]

-

Tailing/Streaking: These interactions cause "tailing" (comet-like spots) rather than tight bands, leading to poor resolution and inaccurate Rf (Retardation factor) values.[1][2]

-

UV Detection Limits: While the halogenated benzene ring provides UV activity, it can be weak compared to highly conjugated systems, necessitating complementary chemical staining.[1][2]

This guide provides a self-validating protocol to overcome these issues, ensuring precise reaction monitoring and purification.

Methodology: Mobile Phase Optimization

To achieve a reproducible Rf of 0.3–0.5 (ideal for separation), the mobile phase must be modified to suppress ionization of the amine.[1][2]

The "Basification" Strategy

Standard solvents (Hexane/Ethyl Acetate) are insufficient.[1][2] We must introduce a Lewis base to compete for the acidic silica sites.

-

Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).[1][2]

-

Mechanism: TEA has a higher affinity for Si-OH protons than the target amine, effectively "capping" the silica and allowing the target molecule to migrate freely.[1]

Recommended Solvent Systems

| System ID | Composition (v/v) | Polarity | Application | Expected Result |

| Sys-A | Hexane : EtOAc (3:1) | Low | Initial Screen | Fail: Severe streaking from baseline.[1][2] |

| Sys-B | DCM : MeOH (9:[1][2]1) | High | Polar Impurities | Fail: Co-elution near solvent front. |

| Sys-C | Hexane : EtOAc : TEA (70:30:1) | Medium | Standard Monitoring | Pass: Tight spot, Rf ~0.[1][2]35. |

| Sys-D | DCM : MeOH : NH₄OH (95:5:0.[1][2]5) | High | Crude Mixtures | Pass: Excellent for highly polar byproducts.[1][2] |

Critical Note: When using TEA, the TLC plate must be heat-dried before visualization to evaporate the TEA; otherwise, it may interfere with ninhydrin staining or cause background darkening.[1]

Visualization Protocols

Do not rely on a single detection method.[2] Use a "Triangulation" approach:

-

UV 254 nm (Non-Destructive):

-

Ninhydrin Stain (Destructive/Specific):

-

Iodine Chamber (General):

Workflow Visualization

Diagram 1: Mobile Phase Optimization Logic

This decision tree guides the researcher in selecting the correct solvent system to avoid "false" single spots caused by streaking.

Caption: Logic flow for overcoming amine-silica interaction issues during method development.

Experimental Protocols

Protocol A: The "Co-Spot" Validation (Reaction Monitoring)